2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate involves the reaction of 2-[(ethylsulfanyl)methyl]phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate undergoes several types of chemical reactions, including:
Photodegradation: When exposed to sunlight, the compound degrades to form similar products as hydrolysis.
Common Reagents and Conditions
Hydrolysis: Alkaline conditions (pH 9 and 12).
Photodegradation: Sunlight exposure.
Major Products Formed
Hydrolysis: 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione.
Photodegradation: Similar products as hydrolysis.
Scientific Research Applications
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate is the inhibition of acetylcholinesterase (AChE) in the nervous system of insects . This inhibition leads to the accumulation of acetylcholine at synapses, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect . The carbamylation of the enzyme is unstable, allowing for faster regeneration of AChE compared to organophosphorus compounds .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with similar AChE inhibition properties.
Aldicarb: A more toxic carbamate insecticide used for controlling a wide range of pests.
Methomyl: A carbamate insecticide known for its broad-spectrum activity.
Uniqueness
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate is unique due to its relatively lower toxicity to humans compared to other carbamate insecticides . Its rapid hydrolysis and photodegradation also make it environmentally friendly, reducing the risk of long-term environmental contamination .
Properties
CAS No. |
65369-96-2 |
---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
[2-(ethylsulfanylmethyl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2S/c1-4-16-9-10-7-5-6-8-11(10)15-12(14)13(2)3/h5-8H,4,9H2,1-3H3 |
InChI Key |
UHTDKDCJHBDITG-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC=C1OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.